molecular formula C13H15NO2 B2967291 N-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]prop-2-enamide CAS No. 2361640-74-4

N-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]prop-2-enamide

Cat. No.: B2967291
CAS No.: 2361640-74-4
M. Wt: 217.268
InChI Key: CZHBKVGJWVMFDI-UHFFFAOYSA-N
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Description

N-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]prop-2-enamide is a chemical compound belonging to the class of benzofuran derivatives Benzofurans are heterocyclic aromatic organic compounds characterized by a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]prop-2-enamide typically involves multiple steps, starting with the construction of the benzofuran core One common approach is the cyclization of 2-methyl-2,3-dihydro-1-benzofuran-5-yl derivatives under acidic or basic conditions

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (e.g., Grignard reagents) are employed.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives, depending on the specific conditions.

  • Reduction Products: Reduced analogs with different functional groups.

  • Substitution Products: Derivatives with halogen or other substituents.

Scientific Research Applications

N-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]prop-2-enamide has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs.

  • Industry: Its derivatives are used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]prop-2-enamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

N-[(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]prop-2-enamide is similar to other benzofuran derivatives, such as:

  • 2-Methyl-2,3-dihydro-1-benzofuran-5-ylamine

  • 2-Methyl-2,3-dihydro-1-benzofuran-5-ylboronic acid

  • 2-Methyl-2,3-dihydro-1-benzofuran-5-ylmethanol

Uniqueness: What sets this compound apart is its specific structural features and potential applications. Its unique combination of functional groups and molecular structure contributes to its distinct properties and uses.

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Properties

IUPAC Name

N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-13(15)14-8-10-4-5-12-11(7-10)6-9(2)16-12/h3-5,7,9H,1,6,8H2,2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHBKVGJWVMFDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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